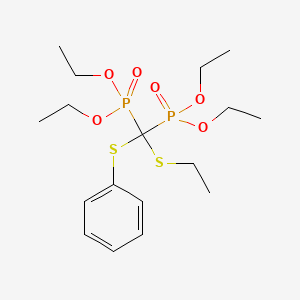
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester is an organophosphorus compound with the molecular formula C₁₇H₃₀O₆P₂S₂. This compound is characterized by the presence of phosphonic acid groups bonded to ethylthio and phenylthio substituents. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of trialkyl phosphites to phosphonate esters using alkyl halides. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar methodologies. The Michaelis-Arbuzov reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethylthio and phenylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.
Applications De Recherche Scientifique
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug design, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound effective in various catalytic and coordination processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid moiety.
Uniqueness
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester is unique due to its dual ethylthio and phenylthio substituents, which provide distinct chemical properties and reactivity compared to other phosphonic acid derivatives.
Propriétés
Numéro CAS |
63869-22-7 |
|---|---|
Formule moléculaire |
C17H30O6P2S2 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[bis(diethoxyphosphoryl)-ethylsulfanylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C17H30O6P2S2/c1-6-20-24(18,21-7-2)17(26-10-5,25(19,22-8-3)23-9-4)27-16-14-12-11-13-15-16/h11-15H,6-10H2,1-5H3 |
Clé InChI |
JDPQNEPYEYEXTO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(P(=O)(OCC)OCC)(SCC)SC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

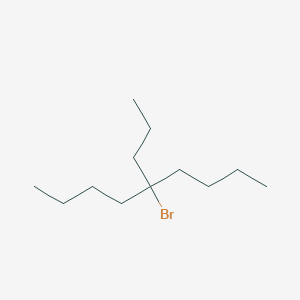

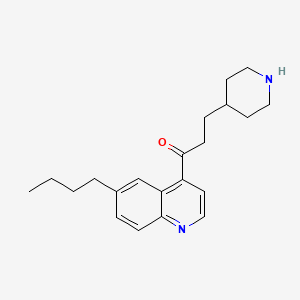
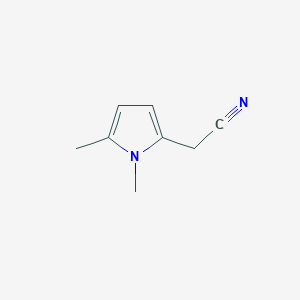

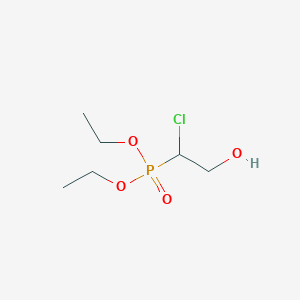
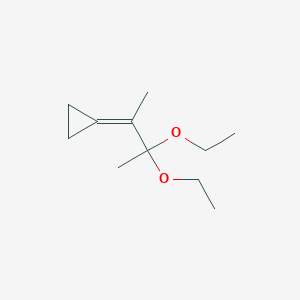
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
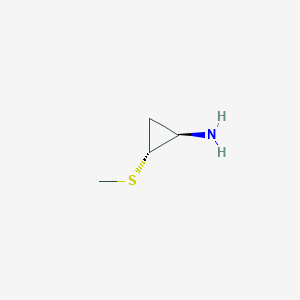
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
